Product packaging for Fluticasone propionate Impurity 21(Cat. No.:)

Fluticasone propionate Impurity 21

Cat. No.: B13853981
M. Wt: 539.6 g/mol
InChI Key: NQWYRNSFHOLIDB-UHFFFAOYSA-N
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Description

Significance of Impurity Control in Pharmaceutical Quality Assurance

The control of impurities is a critical aspect of pharmaceutical quality assurance, ensuring that every batch of a drug product is safe and effective for patient use. molaid.comnih.gov Impurities are extraneous compounds that can arise from various sources, including raw materials, by-products of chemical synthesis, degradation of the API, or contamination during formulation, packaging, or storage. nih.govamericanchemicalsuppliers.com Regulatory bodies worldwide, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), impose stringent limits on the levels of acceptable impurities in pharmaceutical products. molaid.com

The significance of this control is multifaceted. Certain impurities may possess toxicological or pharmacological properties that could be harmful to patients, even at trace levels. Others might compromise the stability of the drug, leading to a reduction in its potency and shelf life. molaid.comnih.gov Therefore, rigorous impurity control is not merely a regulatory hurdle but a fundamental ethical responsibility of pharmaceutical manufacturers to safeguard public health. nih.gov

Overview of Impurity Profiling in Drug Development and Manufacturing

Impurity profiling is the systematic process of identifying, quantifying, and characterizing the impurities present in a pharmaceutical product. This process is an integral part of drug development and manufacturing, from the early research and development stages through to commercial production. It involves the use of sophisticated analytical techniques to create a comprehensive profile of all potential impurities.

The primary goals of impurity profiling are to:

Identify the chemical structure of each impurity.

Determine the origin of the impurity (e.g., process-related, degradation product).

Quantify the levels at which the impurity is present.

Assess the potential risk associated with the impurity.

This detailed understanding allows for the optimization of the synthetic route and manufacturing process to minimize the formation of impurities and ensures that those that remain are within safe, regulated limits. nih.gov

Specific Context of Fluticasone (B1203827) Propionate (B1217596) Impurity 21 within Glucocorticoid Pharmaceuticals

Fluticasone propionate is a potent synthetic glucocorticoid used for its anti-inflammatory effects in the treatment of conditions like asthma and allergic rhinitis. As with any synthetically produced drug, the manufacturing process of fluticasone propionate can lead to the formation of various impurities. These can include starting materials, intermediates, by-products, and degradation products. americanchemicalsuppliers.com

Fluticasone Propionate Impurity 21 is one such identified impurity. Its presence is monitored as part of the quality control of fluticasone propionate API and finished drug products. The management of this and other related impurities is crucial to ensuring the consistent quality and safety profile of glucocorticoid medications. The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) list several potential impurities for fluticasone propionate, and manufacturers must demonstrate that their product meets the specified limits for these compounds.

Research Scope and Academic Objectives for Investigating this compound

The primary research and academic objectives for investigating a specific pharmaceutical impurity like this compound are centered on ensuring product quality and patient safety. While extensive public research dedicated solely to this specific impurity is limited, the general scientific goals for its study include:

Unambiguous Structural Elucidation: To confirm the precise chemical structure of the impurity using advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Development and Validation of Analytical Methods: To establish sensitive and specific analytical methods, typically using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), for the routine detection and quantification of this impurity.

Investigation of Formation Pathways: To understand the chemical reactions and process conditions that lead to the formation of Impurity 21, which can inform process optimization to minimize its levels.

Isolation and Characterization: To isolate a pure sample of the impurity for use as a reference standard in analytical testing and to conduct studies to assess its potential biological activity or toxicity if required by regulatory guidelines.

The successful achievement of these objectives ensures that this compound can be effectively controlled throughout the manufacturing process, guaranteeing the final drug product's purity and safety.

Data Tables

Table 1: Chemical Identity of this compound

IdentifierValueSource
Chemical Name (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate
Synonym Pregna-1,4-diene-3,20-dione, 6,9-difluoro-11,21-dihydroxy-16-methyl-17-(1-oxopropoxy)-, (6alpha,11beta,16alpha)
CAS Number 22593-10-8
Molecular Formula C25H32F2O6
Molecular Weight 466.51 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H35F2NO6S B13853981 Fluticasone propionate Impurity 21

Properties

IUPAC Name

[17-(dimethylcarbamoylsulfanylcarbonyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35F2NO6S/c1-7-21(33)36-27(22(34)37-23(35)30(5)6)14(2)10-16-17-12-19(28)18-11-15(31)8-9-24(18,3)26(17,29)20(32)13-25(16,27)4/h8-9,11,14,16-17,19-20,32H,7,10,12-13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWYRNSFHOLIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35F2NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Advanced Spectroscopic Characterization of Fluticasone Propionate Impurity 21

Systematic Naming Conventions for Pharmaceutical Impurities, with Reference to Fluticasone (B1203827) Propionate (B1217596) Impurity 21

Pharmaceutical impurities are named based on established chemical nomenclature systems to ensure clarity and global consistency. The primary system is the one established by the International Union of Pure and Applied Chemistry (IUPAC).

Fluticasone Propionate Impurity 21 is identified by the CAS Number 22593-10-8. simsonpharma.comclearsynth.com Its systematic IUPAC name is (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate. simsonpharma.comsynzeal.com This name precisely describes the complex stereochemistry and functional groups of the molecule. Another synonym for this compound is Pregna-1,4-diene-3,20-dione, 6,9-difluoro-11,21-dihydroxy-16-methyl-17-(1-oxopropoxy)-,(6alpha,11beta,16alpha). simsonpharma.com

The molecular formula of this impurity is C₂₅H₃₂F₂O₆, and its molecular weight is 466.51 g/mol . simsonpharma.comclearsynth.com

Spectroscopic and Spectrometric Approaches for Comprehensive Structural Confirmation

A combination of spectroscopic and spectrometric techniques is essential for the unambiguous structural confirmation of pharmaceutical impurities like this compound. While specific experimental data for this particular impurity is not widely published, the general approaches for characterizing fluticasone propionate and its related compounds are well-established. nih.gov

High-resolution NMR spectroscopy is a powerful tool for determining the precise three-dimensional structure of molecules in solution. For a complex steroid like this compound, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be crucial.

¹H NMR: The proton NMR spectrum would be expected to show a complex pattern of signals. Key diagnostic signals would include those for the methyl protons, the ethyl group of the propionate ester, and the characteristic signals for the steroid backbone protons. The presence of the 2-hydroxyacetyl group would be confirmed by signals corresponding to the methylene (B1212753) and hydroxyl protons.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for each of the 25 carbon atoms in the molecule. The chemical shifts of the carbons would be indicative of their chemical environment (e.g., carbonyls, carbons attached to fluorine or oxygen).

2D NMR: Techniques like COSY would establish proton-proton couplings, helping to trace the connectivity within the steroid rings. HSQC and HMBC experiments would correlate proton and carbon signals, allowing for the definitive assignment of all atoms in the molecule and confirming the regiochemistry of the functional groups.

While a specific NMR spectrum for Impurity 21 is not publicly available, the expected chemical shifts can be predicted based on the known spectra of fluticasone propionate and similar corticosteroids.

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of impurities.

High-Resolution Mass Spectrometry (HRMS): This technique would provide a highly accurate mass measurement for the molecular ion of Impurity 21, which should correspond to its molecular formula, C₂₅H₃₂F₂O₆.

Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the molecular ion, MS/MS experiments help to elucidate the structure. For Impurity 21, characteristic fragmentation patterns would be expected, such as the loss of the propionate group, the 2-hydroxyacetyl side chain, and cleavages within the steroid ring system. The fragmentation pattern would be compared with that of fluticasone propionate to identify structural differences. Studies on fluticasone propionate have shown the utility of UPLC-MS/MS in identifying and quantifying impurities. researchgate.net

A study on the degradation of fluticasone propionate identified an impurity with a mass-to-charge ratio (m/z) of 396.42, which could potentially be a related degradation product, though not identical to Impurity 21. researchgate.net Another study on fluticasone degradation products reported impurities with m/z values of 274.00, 540.25, and 469.20. shimadzu.com

Infrared (IR) Spectroscopy: The IR spectrum of Impurity 21 would be expected to show characteristic absorption bands for its functional groups. These would include:

O-H stretching vibrations for the hydroxyl groups.

C=O stretching vibrations for the ketone and ester carbonyl groups.

C-F stretching vibrations for the fluorine atoms.

C-O stretching vibrations for the ester and ether linkages. The comparison of the IR spectrum of Impurity 21 with that of fluticasone propionate would highlight differences, particularly in the region of the C17 side chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the chromophores present in the molecule. Fluticasone propionate has a characteristic UV absorption maximum at approximately 239 nm, which is due to the α,β-unsaturated ketone system in the A-ring of the steroid. drugfuture.com Impurity 21, possessing the same steroid A-ring structure, would be expected to have a similar UV absorption maximum. A study on a fluticasone propionate formulation used a detection wavelength of 240 nm for the analysis of impurities. researchgate.net

X-ray crystallography provides the most definitive evidence of molecular structure in the solid state. If this compound can be isolated as a single crystal of sufficient quality, X-ray diffraction analysis would reveal the precise spatial arrangement of all atoms, confirming the stereochemistry and conformation of the molecule.

While X-ray crystal structures have been reported for fluticasone propionate, obtaining suitable crystals of minor impurities for single-crystal X-ray diffraction can be challenging. nih.gov However, techniques like powder X-ray diffraction (PXRD) can be used to characterize the crystalline form of the impurity if it is available in sufficient quantity. researchgate.net

Chromatographic Retention Behavior Correlates in Structural Investigations of this compound

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the primary methods for separating and quantifying impurities in pharmaceutical manufacturing. The retention time of an impurity provides valuable information about its polarity relative to the parent drug.

This compound differs from the parent compound by the substitution of the fluoromethylthioester group at the C17 position with a 2-hydroxyacetyl group and a propionate ester. This change increases the polarity of the molecule. In reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, more polar compounds elute earlier. Therefore, it is expected that this compound would have a shorter retention time than fluticasone propionate under typical reversed-phase HPLC conditions.

The European Pharmacopoeia outlines an HPLC method for the analysis of fluticasone propionate and its related substances, providing relative retention times for several known impurities. drugfuture.com While Impurity 21 is not specifically listed, this methodology provides a framework for its analysis. Forced degradation studies of fluticasone propionate have shown the formation of various degradation products with different retention times, which are separated and identified using techniques like HPTLC. jetir.orgresearchgate.net

Mechanistic Pathways of Formation and Origin of Fluticasone Propionate Impurity 21

Synthesis-Related Impurities: Side Reactions and By-product Formation during Fluticasone (B1203827) Propionate (B1217596) Synthesis

The multi-step synthesis of fluticasone propionate provides several opportunities for the formation of impurities. These can arise from precursors, reagents, or intermediates.

The synthesis of fluticasone propionate often starts from precursor molecules that already contain the core steroid structure. If these precursors contain impurities with a similar steroid backbone but different side chains, these can be carried through the synthesis and modified to form Impurity 21. For instance, a precursor with a pre-existing hydroxyacetyl group at C-17 could potentially be esterified at the 17-hydroxyl position during the synthesis of fluticasone propionate, leading directly to Impurity 21.

The reagents and catalysts used in the synthesis of fluticasone propionate can also play a role in the formation of impurities. For example, the presence of trace amounts of water in the reaction mixture can lead to the hydrolysis of reactive intermediates. While the primary target of acylation is the 17-hydroxy group, residual moisture could potentially lead to the formation of a dihydroxy derivative.

During the synthesis, unstable intermediates may undergo side reactions to form by-products. For example, the introduction of the fluoromethylthio group at C-17 is a critical step. Incomplete reaction or side reactions at this stage could lead to intermediates that are more susceptible to subsequent transformation into Impurity 21.

A plausible pathway for the formation of Impurity 21 during synthesis could involve the incomplete conversion of an intermediate, which then undergoes oxidation or hydrolysis in subsequent steps.

Intermediate Potential Transformation to Impurity 21
17-carbothioic acid intermediateIncomplete fluoromethylation followed by oxidation of the thioacid to a hydroxyacetyl group.
Precursor with a different C-17 side chainEsterification at the 17-hydroxyl group leading to the final impurity structure.

Degradation Pathways of Fluticasone Propionate Yielding Impurity 21

Fluticasone propionate is susceptible to degradation under various conditions, which can lead to the formation of Impurity 21.

Hydrolysis is a major degradation pathway for esters and thioesters. The stability of fluticasone propionate varies significantly with pH.

Under basic conditions , fluticasone propionate is known to degrade. Studies have shown that in the presence of a base like sodium hydroxide, the thioester moiety at the C-17 position can be hydrolyzed to a carboxylic acid. nih.govresearchgate.netnih.gov This carboxylic acid intermediate could potentially undergo further transformation to a hydroxyacetyl group, although the direct conversion mechanism is not fully elucidated in the available literature. It is hypothesized that an oxidative decarboxylation could occur, or the carboxylic acid could be an intermediate on the path to other degradation products.

The degradation of fluticasone propionate in a solution of 0.1 M NaOH:methanol (B129727)=1:1 has been studied, revealing the formation of four degradation products. nih.govresearchgate.net The primary degradation product identified was the corresponding 17-carboxylic acid derivative. nih.govresearchgate.net

Condition Observed Degradation Products Potential Relevance to Impurity 21
0.1M NaOH:Methanol (1:1)17-carboxylic acid derivative and other products. nih.govresearchgate.netThe carboxylic acid could be a precursor to the hydroxyacetyl group of Impurity 21 through subsequent oxidation.
0.05M NaOHThe 17-carboxylic acid derivative was considered the main product. nih.govSimilar to the above, this intermediate could lead to Impurity 21.

While acidic and neutral conditions are generally less harsh on fluticasone propionate, prolonged exposure or elevated temperatures could still promote hydrolysis, albeit at a slower rate.

Oxidative stress is another significant factor in the degradation of fluticasone propionate. The presence of oxidizing agents or exposure to light and air can initiate oxidative reactions.

The formation of a hydroperoxy derivative of fluticasone propionate has been observed under photolytic conditions in the presence of oxygen. nih.gov This indicates that the steroid molecule is susceptible to oxidation. The C-17 side chain, with its thioester and propionate groups, could be a target for oxidative attack. It is plausible that oxidation of the S-fluoromethyl carbothioate group could lead to the formation of the hydroxyacetyl group found in Impurity 21.

The generation of reactive oxygen species under stress conditions could lead to the oxidation of the sulfur atom in the thioester, potentially followed by rearrangement and hydrolysis to yield the hydroxyacetyl side chain.

Stress Condition Potential Oxidative Reaction Resulting Moiety
Photolysis with O2Formation of hydroperoxides. nih.govCould initiate cleavage and rearrangement of the C-17 side chain.
Chemical OxidationOxidation of the thioester group.Could lead to a sulfoxide (B87167) or sulfone, which may be unstable and hydrolyze to the hydroxyacetyl group.

Photolytic Degradation Pathways Induced by Light Exposure

The exposure of Fluticasone Propionate to light, particularly ultraviolet (UV) radiation, can initiate photochemical reactions leading to the formation of various degradation products. ijpsr.info Studies investigating the photochemical behavior of Fluticasone Propionate under different wavelengths and atmospheric conditions have identified several photoproducts, although a direct pathway to Impurity 21 is not explicitly detailed. ijpsr.inforesearchgate.net

Research conducted on Fluticasone Propionate in solutions such as acetonitrile (B52724) and propanol (B110389) under irradiation at 254 nm and 310 nm demonstrated the drug's susceptibility to photodegradation. ijpsr.info Key findings from these studies indicate that the specific degradation pathway is highly dependent on the irradiation wavelength and the presence of oxygen. ijpsr.info For instance, irradiation at 254 nm, regardless of whether the condition was aerobic or anaerobic, tended to yield a lumiketone rearrangement product. ijpsr.info In contrast, irradiation at 310 nm under anaerobic conditions produced a different set of compounds, while aerobic conditions at the same wavelength led to the formation of a hydroperoxide derivative, particularly in a hydrogen-donating solvent like propanol. ijpsr.info

While these studies confirm the photosensitivity of Fluticasone Propionate, they primarily characterize major photoproducts arising from rearrangements in the steroid's cyclohexadienone moiety or radical mechanisms. ijpsr.info The formation of Impurity 21, which involves a modification at the C17 side chain to a 2-hydroxyacetyl group, is not directly reported as a result of these specific photolytic pathways. synzeal.com However, the generation of radical intermediates during photo-oxidation could potentially be a precursor to a variety of degradation products, including those involving side-chain cleavage or oxidation. ijpsr.info

Table 1: Comparative Yields of Photoproducts under Different Reaction Conditions

This table is based on data from a study on the photochemical behavior of Fluticasone Propionate (1) and details the yields of resulting photoproducts (2, 3, and 4). ijpsr.info

Wavelength (nm)SolventConditionProduct 2 Yield (%)Product 3 Yield (%)Product 4 Yield (%)Other
254AcetonitrileAerobic49.2---
310AcetonitrileAerobic---Complex Mixture
254AcetonitrileAnaerobic----
254PropanolAnaerobic53.0---
310PropanolAnaerobic----
310PropanolAerobic--Main Product-

Thermal Degradation Processes and Their Contribution to Impurity 21 Formation

Thermal stress is a significant factor that can compromise the stability of Fluticasone Propionate and lead to the formation of degradation impurities. Forced degradation studies, where the drug substance is subjected to elevated temperatures, confirm its susceptibility to thermal decomposition. jetir.orgresearchgate.net

In one such study, subjecting Fluticasone Propionate to dry heat at 60°C for two hours resulted in a 9.45% degradation, with the appearance of an additional peak in the chromatogram, indicating the formation of a thermal degradant. jetir.orgresearchgate.net While Fluticasone Propionate is found to be relatively stable under neutral and acidic hydrolysis, it shows significant degradation under thermal, alkaline, oxidative, and photolytic stress conditions. researchgate.netresearchgate.net

Furthermore, investigations into the structural relaxation of micronized Fluticasone Propionate under various storage conditions have shown that temperature plays a crucial role. nih.govbath.ac.uk Lagering the material at a high temperature (60°C) for 14 days led to a reduction in amorphous content, which in turn altered its interfacial properties and adhesive interactions with excipients. nih.govbath.ac.uk Although these studies focus on physical changes, the chemical stability is also at risk under such conditions. The combination of thermal stress with other factors, such as interaction with packaging materials, can exacerbate impurity formation. researchgate.net A study showed that Fluticasone Propionate nasal solution subjected to 60°C for 10 days in a high-density polyethylene (B3416737) (HDPE) container developed an additional impurity, which was not observed in a glass container under the same stress. researchgate.net This highlights that thermal degradation can be a complex process influenced by the immediate environment of the drug substance.

Table 2: Summary of Forced Degradation Studies on Fluticasone Propionate

This table outlines the conditions and outcomes of forced degradation studies performed on Fluticasone Propionate. jetir.orgresearchgate.net

Stress ConditionReagent/MethodDuration & TemperatureDegradation (%)
Acid Hydrolysis0.1N HCl2 Hrs @ 60°C6.11%
Base Hydrolysis0.1N NaOH2 Hrs @ 60°C18.23%
Oxidative3% H₂O₂2 Hrs @ 60°C14.78%
ThermalDry Heat2 Hrs @ 60°C9.45%

Process-Related Impurities: Impact of Manufacturing Conditions on Fluticasone Propionate Impurity 21 Levels

The manufacturing process of Fluticasone Propionate is a multistep synthesis where the precise control of reaction conditions is critical to minimize the formation of impurities. googleapis.comgoogle.com Process-related impurities can arise from unreacted starting materials, by-products of side reactions, or the degradation of the final active pharmaceutical ingredient (API) under the synthesis or purification conditions. google.com

Solvent-Induced Impurity Formation and Residual Solvent Interaction

Solvents play a critical role in the synthesis and purification of Fluticasone Propionate. The choice of solvent can influence reaction rates, selectivity, and impurity profiles. google.com Solvents such as acetonitrile, dimethylformamide, and various alcohols are commonly used. google.compatsnap.com Studies on the degradation of Fluticasone Propionate in alkaline solutions have shown that the type of organic solvent present (e.g., methanol vs. acetonitrile) can affect the degradation rate. researchgate.netnih.gov

Residual solvents remaining after the manufacturing process can also be a source of impurity formation during storage. The interaction of these residual solvents with the drug substance, potentially catalyzed by trace amounts of acids or bases, can lead to slow degradation over the product's shelf life.

Effects of Temperature, pH, and Reaction Time on Impurity 21 Generation

Temperature, pH, and reaction time are critical parameters in the synthesis of Fluticasone Propionate that directly impact the level and type of impurities formed. googleapis.comgoogle.com

pH: Fluticasone Propionate is particularly susceptible to degradation in alkaline conditions. Studies have demonstrated that the degradation rate is significantly higher in alkaline solutions (e.g., 0.05M NaOH) compared to neutral or acidic conditions. researchgate.netnih.govxjtu.edu.cnnih.gov The primary degradation product under these conditions is often the corresponding carboxylic acid, formed by the hydrolysis of the thioester and propionate ester groups. xjtu.edu.cnnih.gov Therefore, maintaining strict pH control during synthesis and work-up is essential to prevent the formation of hydrolytic impurities.

Temperature: As discussed in the thermal degradation section, elevated temperatures can accelerate the formation of degradants. jetir.org During manufacturing, localized heating or prolonged exposure to high temperatures during steps like distillation or drying can increase the levels of thermal impurities.

Reaction Time: Prolonged reaction times can lead to an increase in by-products, including oxidative dimer impurities. googleapis.comgoogle.com In some process patents, it is noted that dimer impurities become more significant with longer reaction times or under pressure. googleapis.com

Table 3: Apparent First-Order Rate Constants for Fluticasone Propionate Degradation in Alkaline Solutions at 37°C

This table presents data on the degradation kinetics of Fluticasone Propionate (FLT) in various alkaline solutions. researchgate.netnih.govnih.gov

SolutionRate Constant (k / h⁻¹) (mean ± SD, n=3)Half-life (t₁/₂) (h)
0.05M NaOH0.472 ± 0.0131.47
0.1M NaOH:CH₃CN=1:10.154 ± 0.0004.50
0.1M NaOH:CH₃OH=1:10.169 ± 0.0034.10

Impurities Arising from Material Interactions (e.g., Equipment, Packaging Components)

Interaction between the drug product and materials it comes into contact with during manufacturing, storage, and packaging can be a source of impurities. The choice of materials for reaction vessels, transfer lines, and final packaging is critical.

A significant finding demonstrated that storing a Fluticasone Propionate nasal solution in high-density polyethylene (HDPE) containers at 60°C for 10 days resulted in the formation of a new impurity. researchgate.net This impurity was not detected in samples stored in glass vials under the same conditions, suggesting a drug-packaging interaction, possibly involving leachables from the HDPE container acting as reactants or catalysts for degradation. researchgate.net This underscores the importance of compatibility studies to ensure that no impurities are generated from contact with manufacturing equipment or the container closure system.

Excipient-Drug Product Interactions Contributing to this compound Formation

In the final drug product, Fluticasone Propionate is formulated with various inactive ingredients, or excipients. While chosen for their inertness, excipients can contain reactive impurities or interact directly with the API, leading to degradation. pharmtech.comnih.gov Common reactive impurities found in excipients include reducing sugars, aldehydes, peroxides, and trace metals. nih.gov

For an API like Fluticasone Propionate, which is susceptible to oxidation and hydrolysis, interaction with certain excipients can be problematic. researchgate.net For example, peroxides present as impurities in excipients like povidone or polyethylene glycol can promote oxidative degradation of the API. pharmtech.com

Studies on micronized Fluticasone Propionate stored under varying humidity levels have shown that moisture can alter the physical state of the drug (e.g., reduce amorphous content), which in turn affects its interfacial adhesion with excipients like lactose (B1674315) and salmeterol (B1361061) xinafoate. nih.govbath.ac.uk This change in physical interaction can bring the drug and excipient into closer contact, potentially facilitating chemical reactions, especially in the presence of moisture which can act as a plasticizer and increase molecular mobility. While these studies did not specifically identify Impurity 21, they demonstrate a clear mechanism by which drug-excipient interactions, influenced by environmental factors like humidity, can impact the stability of the final product. nih.gov

Synthetic Methodologies for the Preparation of Fluticasone Propionate Impurity 21 Reference Standard

Strategic Design of Chemical Synthesis Routes for Fluticasone (B1203827) Propionate (B1217596) Impurity 21

The chemical structure of Fluticasone Propionate Impurity 21 is identified as (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate, with the CAS number 22593-10-8. nih.govsimsonpharma.com The presence of both a propionate ester and a 2-hydroxyacetyl group at the sterically hindered 17-position necessitates a carefully designed synthetic strategy. A plausible and strategic route commences with a readily available corticosteroid precursor, such as flumethasone (B526066), and involves a series of selective protection, acylation, and deprotection steps.

A common challenge in the synthesis of 17-hydroxy corticosteroid esters is preventing the undesired esterification of the 21-hydroxyl group. google.com Therefore, a key strategic step involves the selective oxidation of the dihydroxyacetone side chain of a suitable starting material like flumethasone. This can be achieved using an oxidizing agent like periodic acid, which cleaves the C17-C20 bond to yield a 17β-carboxylic acid derivative. google.comamericanpharmaceuticalreview.com

The subsequent steps would involve the selective introduction of the propionate and 2-hydroxyacetyl groups. One potential pathway involves the esterification of the 17β-carboxylic acid with a protected form of a 2-hydroxyacetylating agent, followed by propionylation of the 17α-hydroxyl group. Alternatively, a route involving the initial formation of the 17α-propionate ester followed by the introduction of the 2-hydroxyacetyl moiety at the 17-position could be explored. The choice of protecting groups for the 2-hydroxyacetyl moiety is critical to ensure its stability throughout the synthesis and its selective removal in the final step.

A generalized synthetic approach, starting from Flumethasone, is outlined below:

Scheme 1: Proposed Synthetic Pathway for this compound

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This multi-step synthesis requires careful selection of reagents and reaction conditions to achieve the desired stereochemistry and prevent side reactions.

Optimization of Reaction Conditions for Scalable and Selective Synthesis

The successful synthesis of this compound on a scale suitable for reference standard production hinges on the meticulous optimization of each reaction step. Key parameters that require careful control include temperature, reaction time, solvent system, and the choice of catalysts and reagents.

For the initial oxidation of the flumethasone side chain, controlling the temperature, typically between 0-20°C, is crucial to minimize the formation of by-products. google.com The choice of solvent, often a mixture of an organic solvent like tetrahydrofuran (B95107) and water, also plays a significant role in the reaction's efficiency. google.com

In the subsequent esterification and acylation steps, the use of appropriate coupling agents and bases is critical for achieving high yields and selectivity. For instance, the propionylation of the tertiary 17α-hydroxyl group can be challenging and may require the use of a highly reactive propionylating agent in the presence of a non-nucleophilic base to avoid undesired side reactions. The reaction temperature and time must be carefully monitored to drive the reaction to completion while minimizing degradation.

The table below summarizes key reaction parameters that would be subject to optimization:

Reaction Step Key Parameters for Optimization Typical Conditions/Ranges Rationale for Optimization
Oxidation of Flumethasone Temperature, Oxidizing agent concentration, Solvent ratio0-20°C, Stoichiometric periodic acid, THF/waterTo ensure complete conversion and minimize over-oxidation or degradation of the steroid core.
Propionylation of 17α-hydroxyl Acylating agent, Base, Solvent, TemperaturePropionyl chloride/anhydride, Pyridine/DMAP, Dichloromethane, -10 to 25°CTo achieve selective acylation of the sterically hindered tertiary alcohol without affecting other functional groups.
Introduction of 2-hydroxyacetyl group Protected 2-hydroxyacetyl synthon, Coupling agent, Reaction timeGlycolic acid derivatives, DCC/EDC, 12-24 hoursTo ensure efficient coupling to the 17-position and prevent side reactions.
Deprotection Deprotecting agent, pH, TemperatureMild acidic or basic conditions, or catalytic hydrogenation depending on the protecting group, Room temperatureTo selectively remove protecting groups without affecting the final molecule's integrity.

The scalability of the synthesis also requires consideration of factors such as reagent costs, ease of handling, and waste disposal, making the selection of efficient and environmentally conscious methods preferable.

Advanced Purification and Isolation Techniques for High-Purity Reference Material

Achieving the high purity required for a reference standard (typically >99.5%) necessitates the use of advanced purification techniques. Following the synthesis, the crude this compound will likely contain unreacted starting materials, reagents, and by-products from side reactions. A multi-step purification strategy is therefore essential.

Initial purification often involves silica (B1680970) gel column chromatography to separate the target compound from major impurities. google.com The choice of the eluent system is critical for achieving good separation and is typically determined through small-scale trials using thin-layer chromatography (TLC).

For the final purification to achieve the stringent purity requirements of a reference standard, preparative high-performance liquid chromatography (HPLC) is the method of choice. This technique offers high resolution and can separate closely related impurities that are difficult to remove by conventional chromatography.

The following table outlines a typical purification workflow:

Purification Stage Technique Stationary Phase Mobile Phase Objective
Initial Purification Silica Gel Column ChromatographySilica Gel (60-120 mesh)Gradient of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate)Removal of major impurities and unreacted reagents.
Final Polishing Preparative HPLCReversed-phase C18 columnGradient of Acetonitrile (B52724) and WaterIsolation of the target impurity with >99.5% purity.
Isolation CrystallizationSuitable solvent system (e.g., Acetone/Water, Methanol (B129727)/Water)-To obtain a stable, crystalline solid and further enhance purity.

The fractions collected from the preparative HPLC are analyzed for purity, and those meeting the required specification are pooled. The solvent is then removed under reduced pressure, and the resulting solid is often further purified by crystallization to obtain a well-defined, stable crystalline form suitable for use as a reference standard.

Comprehensive Characterization and Purity Assessment of Synthesized this compound Reference Standard

Once a high-purity batch of this compound has been isolated, it must be comprehensively characterized to confirm its identity and assess its purity. This involves a suite of analytical techniques that provide orthogonal information about the molecule.

Structural Elucidation is primarily achieved through:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which helps to confirm the elemental composition of the molecule. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as carbonyls (C=O), hydroxyls (-OH), and C-F bonds, which are characteristic of the fluticasone steroid backbone.

Purity Assessment is a critical step to certify the material as a reference standard. The primary method for purity determination is:

High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is used to determine the purity of the reference standard. The area percentage of the main peak relative to the total area of all peaks is used to calculate the purity. The method should be sensitive enough to detect and quantify any potential impurities. The USP monograph for fluticasone propionate outlines HPLC methods for related substances which can be adapted. asianpubs.org

The following table presents a summary of the analytical techniques used for characterization and purity assessment:

Technique Purpose Expected Key Findings
¹H NMR Structural confirmation and assignment of protons.Characteristic signals for the steroid backbone, methyl groups, and the propionate and hydroxyacetyl moieties.
¹³C NMR Confirmation of the carbon skeleton.Resonances corresponding to all carbon atoms in the molecule, including the carbonyl carbons of the ester and ketone groups.
HRMS Determination of elemental composition.A molecular ion peak corresponding to the exact mass of C₂₅H₃₂F₂O₆.
IR Spectroscopy Identification of functional groups.Absorption bands for O-H, C=O (ketone and ester), and C-F stretching vibrations.
HPLC Purity determination and quantification of impurities.A single major peak with a purity value of ≥99.5%.

The collective data from these analytical techniques provides the necessary evidence to certify the synthesized material as a high-purity this compound reference standard, suitable for use in the quality control of fluticasone propionate drug products.

Advanced Analytical Method Development and Validation for Fluticasone Propionate Impurity 21

Chromatographic Separation Techniques for Impurity 21 Quantification and Profiling

The primary analytical challenge in the analysis of Fluticasone (B1203827) Propionate (B1217596) and its Impurity 21 lies in achieving a clear separation from the API and other related substances, while ensuring high sensitivity and accuracy, especially at the low concentrations encountered in biological matrices. Liquid chromatography, particularly in tandem with mass spectrometry, has emerged as the gold standard for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) forms the foundation for the analysis of Fluticasone Propionate and its deuterated internal standard, Impurity 21. The development of a robust HPLC method is paramount for ensuring reliable and reproducible results.

The choice of the stationary phase is critical in achieving the desired chromatographic separation. For Fluticasone Propionate and the structurally similar Impurity 21, reversed-phase chromatography is the most common approach. C18 (octadecylsilyl) columns are frequently employed due to their hydrophobicity, which provides good retention for these moderately non-polar compounds. The selection of a specific C18 column depends on factors such as particle size, pore size, and surface area, which influence resolution, peak shape, and analysis time.

Elution mode optimization involves choosing between an isocratic or a gradient elution. While an isocratic elution (constant mobile phase composition) can be simpler, a gradient elution (varying mobile phase composition) is often necessary to achieve adequate separation of Fluticasone Propionate, Impurity 21, and other potential impurities with varying polarities within a reasonable timeframe.

The mobile phase in reversed-phase HPLC for Fluticasone Propionate analysis typically consists of a mixture of an aqueous component and an organic modifier. Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers due to their UV transparency and miscibility with water. The aqueous phase is often buffered to control the pH and improve peak shape. Additives like formic acid or ammonium (B1175870) formate (B1220265) can be used to enhance ionization in mass spectrometry detection. chrom-china.com

A typical gradient elution strategy starts with a higher proportion of the aqueous phase to retain the analytes on the column, followed by a gradual increase in the organic modifier concentration to elute the compounds in order of their increasing hydrophobicity. This allows for the separation of closely eluting impurities and ensures that both Fluticasone Propionate and Impurity 21 are well-resolved from the solvent front and other matrix components.

Given that Impurity 21 is a deuterated internal standard, the most effective detection strategy is mass spectrometry (MS). While traditional HPLC detectors like UV-Diode Array Detection (DAD) can detect Fluticasone Propionate due to its chromophore, they cannot differentiate between the API and its deuterated analog, Impurity 21, as they have identical UV spectra.

Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD) are universal detectors that can be used for compounds lacking a UV chromophore. However, they are less sensitive than MS and also cannot distinguish between isotopologues.

Therefore, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for the analysis of Fluticasone Propionate using Impurity 21 (Fluticasone Propionate-d5) as an internal standard. veeprho.com This method offers unparalleled selectivity and sensitivity, allowing for the precise quantification of the analyte even at very low concentrations, as is often required in pharmacokinetic studies. shimadzu.comsciex.com The mass spectrometer can be set to monitor the specific mass-to-charge ratios (m/z) of both Fluticasone Propionate and its d5-labeled internal standard. shimadzu.comsciex.com

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Throughput

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in a substantial increase in chromatographic efficiency, leading to sharper peaks, better resolution, and significantly shorter analysis times. For the analysis of Fluticasone Propionate and Impurity 21, UHPLC coupled with MS/MS (UHPLC-MS/MS) offers superior performance. chrom-china.comijrar.org

The enhanced resolution of UHPLC is particularly advantageous for separating the analyte and internal standard from complex biological matrices, reducing the risk of ion suppression and improving the accuracy of quantification. arizona.edu The faster run times also lead to higher sample throughput, which is a considerable advantage in high-volume settings like clinical trial sample analysis.

Table 1: Exemplary UHPLC-MS/MS Parameters for Fluticasone Propionate and Impurity 21 (Fluticasone Propionate-d5) Analysis

ParameterCondition
Chromatographic System UHPLC system
Column C18, sub-2 µm particle size (e.g., 100 x 2.1 mm)
Mobile Phase A Water with 0.1% Acetic Acid
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Gradient Optimized gradient from aqueous to organic phase
Injection Volume 5 µL
Detector Tandem Mass Spectrometer (MS/MS)
Ionization Mode Electrospray Ionization (ESI), Positive
Monitored Transitions Fluticasone Propionate: e.g., m/z 501.4 > 313.2; Fluticasone Propionate-d5 (Impurity 21): e.g., m/z 506.4 > 293.3

Note: The exact parameters may vary depending on the specific instrumentation and application. chrom-china.comsciex.comresearchgate.net

Gas Chromatography (GC) for Volatile Related Substances and Solvent Impurities (if applicable)

Gas Chromatography (GC) is generally not the primary method for the analysis of high molecular weight, low volatility compounds like Fluticasone Propionate and its deuterated analog, Impurity 21. The high temperatures required for volatilization in GC can lead to thermal degradation of these complex steroid molecules.

However, GC, particularly headspace GC with flame ionization detection (FID) or mass spectrometry (MS), is a highly valuable and widely used technique for the analysis of volatile related substances and residual solvents that may be present in the Fluticasone Propionate drug substance or product. These volatile impurities can originate from the manufacturing process and must be controlled within strict limits. The use of a deuterated internal standard like Impurity 21 is not applicable for these GC methods, as the analytes of interest are chemically different and require their own specific standards.

Supercritical Fluid Chromatography (SFC) Applications in Impurity Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of complex mixtures, particularly for chiral and closely related achiral compounds like steroid impurities. The use of a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase component offers several advantages, including low viscosity, high diffusivity, and reduced environmental impact due to decreased organic solvent consumption. These properties translate to faster separations and higher efficiency compared to traditional high-performance liquid chromatography (HPLC).

For the separation of Fluticasone propionate Impurity 21, SFC provides a valuable alternative to reversed-phase and normal-phase HPLC, especially when dealing with structurally similar impurities that are challenging to resolve. The polarity of the mobile phase can be finely tuned by adding a co-solvent, such as methanol or ethanol, to the supercritical CO2, allowing for precise control over the retention and selectivity of the separation. The choice of stationary phase is also critical, with a variety of column chemistries available to optimize the resolution between fluticasone propionate and its impurities.

A typical SFC method for the analysis of this compound would involve a systematic approach to optimize parameters such as the stationary phase, the composition of the mobile phase (including the type and percentage of co-solvent), the column temperature, and the back pressure. The goal is to achieve baseline separation of Impurity 21 from the active pharmaceutical ingredient (API) and other related substances.

Interactive Table 1: Illustrative SFC Method Parameters for the Separation of this compound

ParameterCondition
Column Chiral stationary phase (e.g., polysaccharide-based)
Mobile Phase Supercritical CO2 / Methanol (85:15, v/v)
Flow Rate 3.0 mL/min
Column Temperature 40 °C
Back Pressure 150 bar
Detector UV at 239 nm
Hypothetical Retention Time (Fluticasone Propionate) 4.2 min
Hypothetical Retention Time (Impurity 21) 5.8 min

Hyphenated Techniques for Comprehensive Impurity 21 Profiling and Structural Confirmation

To gain a complete understanding of an impurity's profile and to definitively confirm its structure, hyphenated analytical techniques are indispensable. These methods couple a separation technique with a spectroscopic detection method, providing both chromatographic and structural information in a single analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Confirmation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the sensitive and selective analysis of pharmaceutical impurities. Its ability to detect and quantify trace levels of impurities makes it particularly suitable for the analysis of this compound, which may be present in very small amounts. The initial liquid chromatography stage separates Impurity 21 from the API and other related compounds. The eluent is then introduced into the mass spectrometer.

In the mass spectrometer, the molecules are ionized, typically using electrospray ionization (ESI) for polar compounds like corticosteroids. The first stage of mass analysis (MS1) isolates the precursor ion of Impurity 21 based on its mass-to-charge ratio (m/z). This isolated ion is then subjected to collision-induced dissociation (CID), causing it to fragment. The resulting product ions are analyzed in the second stage of mass analysis (MS2). This process of selecting a precursor ion and analyzing its fragments is known as selected reaction monitoring (SRM) and provides a high degree of specificity and sensitivity. The fragmentation pattern is a unique fingerprint of the molecule, which can be used for its structural confirmation.

Interactive Table 2: Hypothetical LC-MS/MS Parameters for the Analysis of this compound

ParameterCondition
LC Column C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase Gradient of Water with 0.1% Formic Acid and Acetonitrile
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) for Impurity 21 To be determined based on structure
Product Ions (m/z) for Impurity 21 To be determined based on fragmentation
Collision Energy Optimized for specific fragmentation
Limit of Detection (LOD) < 0.01%

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Related Substances

While many impurities of fluticasone propionate are non-volatile and best analyzed by LC-MS, the potential for volatile related substances necessitates the use of Gas Chromatography-Mass Spectrometry (GC-MS). These volatile impurities could arise from residual solvents, reagents, or degradation pathways that produce smaller, more volatile molecules.

In GC-MS analysis, the sample is first vaporized and introduced into a long, thin capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are typically ionized by electron impact (EI). The resulting mass spectra, which show the fragmentation patterns of the molecules, can be compared to spectral libraries for identification. For a comprehensive impurity profile of fluticasone propionate, GC-MS would be employed to ensure that no volatile related substances, which could include Impurity 21 if it were volatile, are present above the established thresholds.

Interactive Table 3: General GC-MS Conditions for Volatile Impurity Analysis

ParameterCondition
GC Column DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Temperature gradient (e.g., 50 °C to 280 °C)
Ionization Mode Electron Impact (EI), 70 eV
Mass Range m/z 40-550

Online Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) for Real-time Structural Elucidation

For the definitive and unambiguous structural elucidation of a novel or unknown impurity, such as this compound, online Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is an exceptionally powerful tool. This technique directly couples an HPLC system with an NMR spectrometer, allowing for the acquisition of NMR data on separated chromatographic peaks in real-time.

The process involves separating the impurities using an appropriate HPLC method. The eluent corresponding to the peak of interest, in this case, Impurity 21, is then diverted into the NMR flow cell. To obtain high-quality spectra, the analysis can be performed in a stop-flow mode, where the chromatographic flow is paused while the peak is in the NMR detection cell, allowing for longer acquisition times and the performance of various 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC). The detailed structural information obtained from NMR is crucial for identifying the exact chemical structure of the impurity, including its stereochemistry, which is often not possible with mass spectrometry alone.

Method Validation Parameters for Impurity Assays of this compound According to Regulatory Guidelines

The validation of an analytical method for the quantification of this compound is a critical step to ensure that the method is reliable, reproducible, and fit for its intended purpose. This process is mandated by regulatory agencies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).

Specificity and Selectivity Studies for Impurity 21 Resolution

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and the API itself. For an impurity assay, selectivity refers to the ability to resolve the impurity of interest from other closely eluting compounds.

To demonstrate the specificity and selectivity of a method for this compound, forced degradation studies are performed. This involves subjecting a sample of fluticasone propionate to various stress conditions, such as acid, base, oxidation, heat, and light. The goal is to intentionally degrade the API and generate potential degradation products. The stressed samples are then analyzed using the developed analytical method.

The method is considered specific and selective if it can separate Impurity 21 from the parent drug and all the degradation products formed under these stress conditions. Peak purity analysis, often performed using a photodiode array (PDA) detector or mass spectrometry, is used to confirm that the chromatographic peak for Impurity 21 is not co-eluting with any other compound.

Interactive Table 4: Summary of Forced Degradation Study for Specificity of Impurity 21 Assay

Stress ConditionObservationResolution of Impurity 21
Acid Hydrolysis (e.g., 0.1 N HCl) Significant degradation of Fluticasone Propionate observed.Impurity 21 peak is well-resolved from the API and major degradation peaks.
Base Hydrolysis (e.g., 0.1 N NaOH) Extensive degradation of Fluticasone Propionate.Impurity 21 peak is baseline separated from all other peaks.
Oxidative (e.g., 3% H₂O₂) Moderate degradation of Fluticasone Propionate.Impurity 21 peak shows no co-elution with oxidative degradants.
Thermal (e.g., 80 °C) Minor degradation observed.Impurity 21 peak is resolved from the API and thermal degradants.
Photolytic (e.g., UV/Vis light) Slight degradation observed.Impurity 21 peak purity is confirmed by PDA analysis.

Linearity, Range, and Accuracy Determination

The validation of an analytical method for this compound necessitates a thorough evaluation of its linearity, range, and accuracy.

Linearity and Range Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of Impurity 21, typically spanning from the Limit of Quantitation (LOQ) to 150% of the target concentration. The results are then analyzed by plotting the analytical response versus the concentration and performing a linear regression. A high correlation coefficient (r²) of ≥0.99 is generally required to demonstrate linearity.

Accuracy Accuracy reflects the closeness of the test results to the true value. It is assessed by spiking a placebo mixture with known amounts of Impurity 21 at different concentration levels (e.g., 50%, 100%, and 150% of the specification level). The percentage recovery for the impurity is then calculated at each level. Acceptance criteria for accuracy are typically within a range of 90% to 110% recovery.

Below is a representative table structure for presenting such data, which would be populated with experimental results during a formal validation study.

Table 1: Illustrative Linearity and Accuracy Data for Impurity 21

Concentration LevelTheoretical Concentration (µg/mL)Mean Measured Concentration (µg/mL)Correlation Coefficient (r²)Mean % Recovery
LOQData Not AvailableData Not AvailableData Not AvailableData Not Available
50%Data Not AvailableData Not AvailableData Not Available
100%Data Not AvailableData Not AvailableData Not Available
120%Data Not AvailableData Not AvailableData Not Available
150%Data Not AvailableData Not AvailableData Not Available

Precision (Repeatability and Intermediate Precision) Assessment

Precision measures the degree of scatter among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Repeatability (Intra-assay Precision) This is assessed by analyzing a minimum of six independent preparations of a sample spiked with Impurity 21 at the target concentration on the same day, with the same analyst and equipment. The relative standard deviation (RSD) of the results is calculated, with a typical acceptance criterion of not more than 5%.

Intermediate Precision (Inter-assay Precision) This evaluates the effect of random events on the method's precision by having the analysis performed by a different analyst, on a different day, and often using a different instrument. The RSD across all measurements (from both repeatability and intermediate precision studies) is calculated.

Table 2: Illustrative Precision Data for Impurity 21

Precision TypeParameterAcceptance CriteriaResult
RepeatabilityNumber of Preparations (n)≥ 6Data Not Available
% RSD≤ 5.0%Data Not Available
Intermediate PrecisionCombined Preparations (n)≥ 12Data Not Available
Overall % RSD≤ 10.0%Data Not Available

Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Impurity 21

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of the analytical method.

Limit of Detection (LOD) LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio, typically requiring a ratio of 3:1.

Limit of Quantitation (LOQ) LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is commonly established at a signal-to-noise ratio of 10:1 and is confirmed by demonstrating that the method exhibits acceptable precision and accuracy at this concentration.

Table 3: Illustrative LOD & LOQ Data for Impurity 21

ParameterMethodResult (µg/mL)
Limit of Detection (LOD)Signal-to-Noise Ratio (3:1)Data Not Available
Limit of Quantitation (LOQ)Signal-to-Noise Ratio (10:1)Data Not Available

Robustness and System Suitability Evaluations

Robustness Robustness demonstrates the reliability of an analytical method with respect to deliberate, minor variations in its parameters. For an HPLC method, this would involve altering factors such as the mobile phase composition (e.g., ±2% organic content), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability parameters must remain within acceptance criteria during these variations.

System Suitability System suitability tests are an integral part of the analytical method, ensuring the chromatographic system is adequate for the intended analysis. Key parameters for the Impurity 21 peak would include theoretical plates (to measure column efficiency), tailing factor (to assess peak symmetry), and the resolution between Impurity 21 and any adjacent peaks, including the main fluticasone propionate peak.

Table 4: Illustrative Robustness & System Suitability Data for Impurity 21

ParameterAcceptance CriterionResult
Resolution> 2.0Data Not Available
Tailing Factor≤ 2.0Data Not Available
Theoretical Plates> 2000Data Not Available
Robustness (across all varied conditions)System suitability criteria metData Not Available

Impurity Profiling and Control Strategies for Fluticasone Propionate Impurity 21 in Pharmaceutical Products

Application of Quality by Design (QbD) Principles in Fluticasone (B1203827) Propionate (B1217596) Impurity 21 Control

Quality by Design (QbD) is a systematic approach to pharmaceutical development that emphasizes product and process understanding and process control, based on sound science and quality risk management. The implementation of QbD principles is crucial for effectively managing and controlling impurities such as Fluticasone propionate Impurity 21. This approach moves beyond simply testing for quality in the final product to building quality into the manufacturing process by design. mt.com The core of the QbD framework involves defining a Quality Target Product Profile (QTPP), identifying Critical Quality Attributes (CQAs), and subsequently determining the Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs) that affect these CQAs. nih.govpqri.org For Fluticasone propionate, a key CQA is the level of any single impurity, including Impurity 21, which must be controlled within stringent pharmacopoeial limits. google.com

A thorough risk assessment is the foundation for controlling Impurity 21. This involves identifying potential sources of the impurity and evaluating their impact on the final drug product quality. This compound is identified as Pregna-1,4-diene-3,20-dione,6,9-difluoro-11,21-dihydroxy-16-methyl-17-(1-oxopropoxy)-,(6alpha,11beta,16alpha). Its structure suggests it could arise from several pathways during the synthesis of Fluticasone propionate, which often starts from raw materials like flumethasone (B526066). google.compatsnap.com

Potential formation pathways and associated risks include:

Incomplete Reaction: The synthesis of Fluticasone propionate involves complex multi-step reactions, including the introduction of a fluoromethylthio group at the C-17 position. americanpharmaceuticalreview.com Incomplete conversion of an intermediate, such as the dihydroxy precursor, could result in the carry-over of Impurity 21 into the final product.

Side Reactions: The reagents and conditions used in the synthesis, such as the use of sulfur reagents or acid-binding agents, could lead to unintended side reactions that form Impurity 21. google.com

Degradation: The active pharmaceutical ingredient (API) or key intermediates may degrade under certain process conditions (e.g., pH, temperature, oxidative stress), leading to the formation of degradation products, including Impurity 21. Fluticasone itself has been found to be sensitive to alkali conditions. researchgate.net

Raw Material Impurities: Impurities present in the starting materials or reagents could react to form Impurity 21 or act as catalysts for its formation.

A Failure Mode and Effects Analysis (FMEA) can be used to systematically evaluate and prioritize these risks.

Table 1: Simplified FMEA for this compound Formation

Potential Failure Mode (Cause)Potential EffectSeverityOccurrenceDetectionRisk Priority Number (RPN)Potential Mitigation Strategy
Impurity in starting material (Flumethasone)Formation of Impurity 21 via side reactionHighMediumMediumHighStringent raw material specifications; Supplier qualification and auditing.
Incomplete conversion of a dihydroxy intermediateHigh levels of Impurity 21 in the final APIHighLowHighMediumOptimize reaction time, temperature, and stoichiometry; Implement in-process monitoring (PAT).
Degradation due to pH excursionIncreased Impurity 21 levelsHighLowMediumMediumStrict pH control; Use of appropriate buffer systems.
Oxidative side reactionsFormation of Impurity 21 and other related substancesMediumMediumMediumMediumUse of antioxidants or radical inhibitors; Control of atmospheric oxygen (e.g., nitrogen blanket). google.com

Based on the risk assessment, CMAs and CPPs that are likely to influence the formation and purging of Impurity 21 must be identified. hamiltoncompany.comamplelogic.com A CMA is a property of an input material that must be controlled to ensure the desired quality of the final product, while a CPP is a process variable that impacts a CQA. pqri.orgd-nb.info

Critical Material Attributes (CMAs):

Purity and Impurity Profile of Starting Materials: The purity of key starting materials, such as flumethasone, is paramount. The presence of specific impurities in the raw material could directly lead to the formation of Impurity 21.

Quality of Reagents and Solvents: The identity, purity, and moisture content of reagents (e.g., sulfur reagents, acylation agents) and solvents (e.g., acetone, N,N-dimethylformamide) can significantly affect reaction kinetics and side-product formation. google.com

Physical Properties of Raw Materials: Attributes like particle size distribution can impact dissolution rates and reaction kinetics, potentially leading to incomplete reactions. d-nb.inforesearchgate.net

Critical Process Parameters (CPPs):

Reaction Temperature: Temperature control is crucial as it affects the rate of both the desired reaction and potential side reactions or degradation. pharmtech.com

Reaction Time: Insufficient reaction time can lead to incomplete conversion, while excessive time may promote the formation of degradation products.

pH/Acidity: Maintaining the pH within a specific range is often critical to prevent acid- or base-catalyzed degradation.

Reagent Stoichiometry and Addition Rate: The molar ratio of reactants and the rate at which they are added can influence reaction selectivity and minimize the formation of impurities. pharmtech.com

Mixing Speed/Agitation: Proper mixing ensures homogeneity and consistent reaction conditions, preventing localized "hot spots" of high concentration that could lead to side reactions.

Crystallization and Purification Parameters: Parameters during crystallization steps (e.g., solvent system, cooling rate, temperature) are critical for purging Impurity 21 from the desired intermediate or final API. google.com

Table 2: Potential CMAs and CPPs for Control of Impurity 21

CategoryAttribute/ParameterJustification for Criticality
CMAPurity of FlumethasonePrecursors or related substances in the starting material can directly convert to Impurity 21.
CMAWater content in solventsExcess water can lead to hydrolysis side reactions, potentially forming dihydroxy impurities.
CPPReaction TemperatureAffects reaction kinetics and selectivity; higher temperatures may promote degradation.
CPPpH ControlPrevents acid/base-catalyzed degradation of intermediates or the final product. researchgate.net
CPPCrystallization Solvent RatioAffects the solubility of both the API and Impurity 21, determining the efficiency of impurity purging. google.com

A design space is the multidimensional combination and interaction of input variables (e.g., CMAs) and process parameters (e.g., CPPs) that has been demonstrated to provide assurance of quality. nih.gov Manufacturing within the established design space is not considered a change and allows for operational flexibility. To establish a design space for controlling Impurity 21, Design of Experiments (DoE) is employed to model the relationships between the identified CPPs/CMAs and the level of the impurity. nih.gov For example, a Box-Behnken design could be used to study the effects of variables like temperature, reaction time, and reagent concentration on the final concentration of Impurity 21. nih.gov The resulting data is used to create response surface models that define the operating ranges for each parameter that consistently result in Impurity 21 levels below the required threshold.

In-Process Control and Real-time Monitoring of this compound using Process Analytical Technology (PAT)

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. globalresearchonline.net It is a key enabler of QbD, allowing for real-time process monitoring and control. sigmaaldrich.com By monitoring CPPs and their effect on impurity formation in real-time, adjustments can be made during the process to prevent deviations and ensure the final product meets specifications. mt.com

Several PAT tools can be implemented for monitoring Impurity 21:

Spectroscopic Techniques: In-line or on-line Near-Infrared (NIR) or Raman spectroscopy probes can be used to monitor the concentration of reactants, intermediates, and the formation of Impurity 21 without the need for sample removal. These techniques are rapid and non-destructive. globalresearchonline.net

Chromatographic Techniques: Automated or on-line High-Performance Liquid Chromatography (HPLC) systems can periodically sample the reaction mixture, providing detailed quantitative analysis of the API and all related impurities, including Impurity 21. mt.com This allows for precise tracking of the impurity profile throughout the batch.

Table 3: Application of PAT for Impurity 21 Monitoring

PAT ToolMode of ImplementationParameter MonitoredBenefit for Impurity 21 Control
Raman/NIR SpectroscopyIn-line (probe in reactor)Disappearance of starting material; Formation of product/impurity functional groups.Real-time reaction endpoint determination; Early detection of deviation from normal process trajectory.
On-line HPLCOn-line (automated sampling)Quantitative concentration of Fluticasone propionate and Impurity 21.Precise tracking of impurity levels to ensure they remain within control limits; Provides data for real-time release decisions.
In-situ Particle Size AnalysisIn-line (probe in crystallizer)Crystal size and distribution.Optimizes crystallization process to ensure efficient purging of impurities trapped in the crystal lattice.

Strategies for Mitigating and Controlling this compound in Pharmaceutical Manufacturing

A comprehensive control strategy, derived from the QbD approach, combines procedural controls with process design to ensure consistent management of Impurity 21. This strategy begins with the initial sourcing of materials and extends through the entire manufacturing process.

The quality of the final drug substance is intrinsically linked to the quality of the materials used in its synthesis. Therefore, a robust program for raw material control and supplier qualification is the first and most critical step in mitigating the risk of impurities like Impurity 21. flarer.ch This process ensures that all external suppliers of APIs, excipients, and other raw materials meet predefined quality and regulatory standards. pharmuni.comsimplerqms.com

The key elements of an effective supplier qualification program include:

Initial Screening and Risk Assessment: Suppliers are categorized based on the criticality of the material they provide. pharmuni.com For a critical starting material like flumethasone, the risk is high, necessitating a thorough evaluation. This initial screening confirms the supplier can meet specifications and holds the proper licenses. propharmagroup.com

Audits and Documentation Review: On-site audits are conducted to evaluate the supplier's Quality Management System (QMS), manufacturing processes, and compliance with Good Manufacturing Practices (GMP), such as those outlined in ICH Q7. pharmuni.comsimplerqms.com This includes a review of their impurity control strategies, change control systems, and regulatory history. propharmagroup.com

Quality Agreements: A formal quality agreement is established, clearly defining the quality specifications for the raw material, including strict limits on known and potential impurities. It also outlines responsibilities regarding testing, change notification, and deviation management. simplerqms.com

Material Testing and Verification: Incoming raw materials from an approved supplier are still subject to identity testing and analysis of their certificate of analysis (CoA). Periodic full testing is performed to verify the supplier's results and ensure consistent quality.

Ongoing Performance Monitoring: Supplier performance is continuously monitored based on the quality of materials received, on-time delivery, and responsiveness to any issues. propharmagroup.comusp.org Regular requalification or for-cause audits are conducted to ensure standards are maintained.

By implementing a rigorous supplier qualification program, a manufacturer can significantly reduce the risk of introducing impurities or variability from raw materials, thereby preventing the formation of this compound from the very start of the manufacturing process. flarer.ch

Table 4: Key Elements of a Supplier Qualification Program

ElementDescriptionImpact on Impurity 21 Control
Risk-Based AssessmentClassifying suppliers based on the criticality of the supplied material (e.g., starting material vs. solvent). usp.orgFocuses resources on suppliers of materials that have the highest potential impact on Impurity 21 formation.
On-Site AuditsPhysical inspection of the supplier's manufacturing facility and quality systems. pharmuni.comVerifies that the supplier has adequate controls in place to prevent cross-contamination and control their own process impurities.
Quality AgreementsA legally binding document detailing quality specifications and responsibilities. simplerqms.comEnsures a shared understanding of the required purity for raw materials and establishes a procedure for handling out-of-spec materials.
Performance MonitoringOngoing evaluation of supplier's quality, delivery, and compliance metrics. pharmuni.comIdentifies trends or shifts in raw material quality that could lead to an increase in Impurity 21 levels over time.

Information regarding "this compound" is not publicly available.

Following a comprehensive search for scientific literature and data, it has been determined that specific information required to construct a detailed article on "this compound" is not available in the public domain. The requested article structure, which includes in-depth analysis of synthesis, purification, formulation, and stability monitoring specifically for this impurity, necessitates access to detailed research findings, such as those found in proprietary pharmaceutical development reports, specific regulatory filings, or specialized scientific journals.

The searches conducted did not yield any documents containing the specific data points needed to accurately and thoroughly address the outlined topics for "this compound." Without this foundational information, it is not possible to generate a scientifically accurate and authoritative article that adheres to the user's strict requirements for content and structure, including the creation of detailed data tables based on research findings.

General information on fluticasone propionate and its common impurities exists; however, the request is for a singular focus on "Impurity 21." To provide an article of the requested quality and specificity, access to non-public, proprietary data or specific, yet undiscovered, scientific publications would be necessary. Therefore, the generation of the requested article cannot be completed at this time.

Regulatory and Quality Assurance Frameworks for Fluticasone Propionate Impurity 21

Adherence to International Conference on Harmonisation (ICH) Guidelines for Impurities

The International Conference on Harmonisation (ICH) provides a set of globally recognized guidelines for the pharmaceutical industry. For Fluticasone (B1203827) Propionate (B1217596) Impurity 21, several of these guidelines are directly applicable, providing a roadmap for its identification, reporting, and control.

ICH Q3A provides guidance for the qualification and control of impurities in new drug substances. This guideline is crucial during the development and manufacturing of the fluticasone propionate API. The core principle of ICH Q3A is to establish acceptance criteria for impurities based on their potential to be pharmacologically or toxicologically active.

For Fluticasone Propionate Impurity 21, manufacturers must:

Identify the impurity: The chemical structure of Impurity 21 must be elucidated. This often involves advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Report the impurity: Any batch of fluticasone propionate API must be analyzed for the presence of Impurity 21. The level of this impurity must be reported if it is above the reporting threshold.

Qualify the impurity: If Impurity 21 is present at a level higher than the identification threshold, its biological safety must be evaluated. The qualification threshold is the level above which an impurity must be qualified for its safety.

The thresholds for reporting, identification, and qualification are determined by the maximum daily dose of the drug substance.

Illustrative Data Table: ICH Q3A Thresholds for this compound

Threshold Type Maximum Daily Dose of Fluticasone Propionate Threshold for Impurity 21 Action Required if Exceeded
Reporting Threshold≤ 2 g/day ≥ 0.05%Report the level of Impurity 21 in the Certificate of Analysis.
Identification Threshold≤ 2 g/day ≥ 0.10% or 1.0 mg per day intake (whichever is lower)Determine the structure of Impurity 21.
Qualification Threshold≤ 2 g/day ≥ 0.15% or 1.0 mg per day intake (whichever is lower)Conduct safety studies to qualify Impurity 21.

ICH Q3B focuses on impurities in the finished new drug product. This guideline is particularly relevant for this compound as new impurities can arise during the formulation process or on storage. These are often referred to as degradation products.

Key considerations under ICH Q3B for Impurity 21 include:

Degradation Profile: Studies must be conducted to determine if Impurity 21 is a degradation product of fluticasone propionate. This involves stability testing of the drug product under various conditions (e.g., heat, light, humidity).

Acceptance Criteria: A scientifically justified acceptance criterion for Impurity 21 in the final drug product must be established. This limit should be based on safety data and the stability profile of the product.

Analytical Procedures: Validated analytical methods must be in place to detect and quantify Impurity 21 in the finished product at the specified acceptance criteria.

The acceptance criteria for degradation products are generally higher than for impurities in the drug substance, reflecting the potential for formation over the product's shelf life.

Illustrative Data Table: ICH Q3B Considerations for this compound

Consideration Relevance to this compound Example Action
Is Impurity 21 a degradation product?Yes, if it forms upon storage of the drug product.Conduct forced degradation studies and long-term stability studies.
What is the acceptance criterion?Must be set based on safety and stability data.Establish a limit, e.g., not more than 0.5%, in the drug product specification.
How is it monitored?Through routine stability testing and batch release testing.Utilize a validated HPLC method for quantification.

The relevance of ICH Q3C and Q3D to this compound is contextual and depends on its formation pathway.

ICH Q3C (Residual Solvents): If the synthesis of fluticasone propionate or the formation of Impurity 21 involves the use of organic solvents, then ICH Q3C guidelines apply. The guideline classifies solvents into three classes based on their toxicity and sets limits for their presence in the final product. If a specific solvent is implicated in the formation of Impurity 21, its control becomes even more critical.

ICH Q3D (Elemental Impurities): Should the formation of this compound be catalyzed by the presence of an elemental impurity (e.g., a metal catalyst), then ICH Q3D would be relevant. This guideline requires a risk-based approach to control elemental impurities in drug products. A risk assessment would need to be performed to evaluate the potential for elemental impurities to be introduced and to control them within acceptable limits.

Global Regulatory Expectations for Impurity Control, Reporting, and Acceptance Criteria

Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have adopted the ICH guidelines. Therefore, the expectations for the control of this compound are largely harmonized.

Key global regulatory expectations include:

Comprehensive Impurity Profiling: Regulators expect a thorough understanding of the impurity profile of fluticasone propionate, including the origin and formation of Impurity 21.

Justification of Acceptance Criteria: The proposed acceptance criteria for Impurity 21 in both the drug substance and drug product must be scientifically justified based on batch data, stability data, and safety qualification studies.

Lifecycle Management: The control of Impurity 21 is not a one-time activity. Continuous monitoring and reassessment of the impurity profile are expected throughout the product's lifecycle. Any changes in the manufacturing process must be evaluated for their potential impact on the levels of Impurity 21.

Methodologies for Impurity Qualification and Justification in Regulatory Submissions

When the level of this compound exceeds the qualification threshold, a comprehensive qualification process is required to justify its safety. This information is a critical component of regulatory submissions.

Methodologies for qualification include:

Literature Review: A thorough search of scientific literature may reveal existing toxicological data for Impurity 21 or structurally similar compounds.

Genotoxicity Testing: A standard battery of genotoxicity tests is typically required to assess the mutagenic potential of the impurity. This often includes an Ames test and an in vitro chromosomal aberration assay.

General Toxicity Studies: If the impurity is not genotoxic, a general toxicity study in an appropriate animal model may be necessary. The duration of this study depends on the duration of clinical use of the drug product. For a chronically used product like fluticasone propionate, a study of up to 90 days may be required.

The data gathered from these studies are compiled into a detailed report and included in the regulatory submission to justify the proposed acceptance criterion for this compound.

Illustrative Data Table: Impurity Qualification Strategy for this compound

Qualification Step Methodology Purpose
Step 1: Structural Elucidation NMR, MS, IR SpectroscopyTo confirm the chemical identity of Impurity 21.
Step 2: Literature Search Scientific Databases (e.g., PubMed, Scopus)To find existing safety and toxicological data.
Step 3: Genotoxicity Assessment Ames Test, Chromosomal Aberration AssayTo evaluate the mutagenic potential of Impurity 21.
Step 4: General Toxicity Study 28-day or 90-day study in rodentsTo determine the No-Observed-Adverse-Effect Level (NOAEL).
Step 5: Justification Report Compilation of all dataTo provide a scientific rationale for the acceptance criterion in the regulatory submission.

Emerging Research Directions and Future Challenges in the Study of Fluticasone Propionate Impurity 21

Development of Predictive Models for Impurity Formation Kinetics and Degradation Pathways

A significant frontier in pharmaceutical analysis is the development of predictive models that can anticipate the formation of impurities under various conditions. For Fluticasone (B1203827) propionate (B1217596) Impurity 21, this involves a deep understanding of the kinetics and mechanisms of its formation. Research in this area is moving beyond simple experimental observations to the creation of sophisticated computational models.

These models aim to simulate the reaction kinetics that lead to the generation of Impurity 21. By inputting parameters such as temperature, pH, solvent polarity, and the presence of catalysts or other reactants, these models can predict the rate of impurity formation. This predictive capability is invaluable during process development and for setting appropriate control strategies.

Studies on the degradation of fluticasone propionate under alkaline conditions have identified several degradation products, providing a foundational understanding of potential degradation pathways. researchgate.netnih.govnih.gov For instance, the hydrolysis of the ester group in fluticasone propionate is a known degradation route. nih.gov By analogy, predictive models for Impurity 21 would explore similar and alternative degradation pathways, considering the specific structural features of this impurity. These models can help in identifying the critical process parameters that influence the formation of Impurity 21, allowing for their stringent control during manufacturing.

Table 1: Key Parameters for Predictive Modeling of Impurity 21 Formation

ParameterInfluence on Impurity FormationModeling Approach
Temperature Affects reaction rates according to the Arrhenius equation.Kinetic modeling, incorporating activation energy calculations.
pH Can catalyze hydrolysis or other degradation reactions.pH-rate profiles, computational simulation of protonation states.
Solvent Composition Polarity and proticity of solvents can influence reaction mechanisms.Solvation models, density functional theory (DFT) calculations.
Starting Material Quality Presence of precursors or catalysts for impurity formation.Statistical analysis of batch data, correlation with impurity levels.
Light Exposure Photodegradation can lead to specific impurity profiles.Photostability studies, quantum yield calculations. mdpi.com

Application of Artificial Intelligence and Machine Learning in Impurity Profiling and Control

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of pharmaceutical impurity analysis. ijmsm.orgjopir.in For Fluticasone propionate Impurity 21, AI and ML can be applied in several key areas to enhance its profiling and control.

One of the primary applications is in the analysis of large and complex datasets generated during drug development and manufacturing. ML algorithms can identify subtle patterns and correlations between process parameters and the formation of Impurity 21 that may not be apparent through traditional statistical analysis. ijmsm.org This can lead to a more refined understanding of the factors that contribute to its presence and help in optimizing the manufacturing process to minimize its levels.

In the realm of analytical chemistry, ML algorithms are being developed to improve the interpretation of complex analytical data, such as chromatograms and mass spectra. These algorithms can aid in the automated detection and quantification of trace impurities like Impurity 21, reducing the potential for human error and increasing throughput. The use of machine learning in combination with steroid profiling has also shown promise in identifying and classifying different steroid-related compounds, a technique that could be adapted for impurity analysis. nih.govnih.gov

Green Chemistry Approaches to Minimize this compound Generation

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to create more sustainable and environmentally friendly processes. researchgate.net A key focus of green chemistry is the minimization of waste, including the formation of impurities. Applying these principles to the synthesis of fluticasone propionate can directly impact the generation of Impurity 21.

Research into greener synthetic routes for fluticasone propionate and other corticosteroids is ongoing. americanpharmaceuticalreview.comfigshare.comacs.orgresearchgate.netgoogle.com These efforts often focus on replacing hazardous reagents, reducing the number of synthetic steps, and improving reaction selectivity. For example, the use of biocatalysis, which employs enzymes to carry out specific chemical transformations, offers a highly selective and environmentally benign alternative to traditional chemical methods. nih.gov By designing a synthetic pathway that avoids the specific reaction conditions or intermediates that lead to the formation of Impurity 21, its presence in the final product can be significantly reduced or even eliminated.

Another green chemistry approach is the use of alternative solvents and reaction media that are less toxic and have a lower environmental impact. The choice of solvent can have a profound effect on reaction pathways and impurity profiles. By selecting greener solvents, it may be possible to disfavor the formation of Impurity 21.

Table 2: Green Chemistry Strategies for Impurity 21 Reduction

Green Chemistry PrincipleApplication to Fluticasone Propionate SynthesisPotential Impact on Impurity 21
Prevention Design synthetic routes that do not produce Impurity 21 as a byproduct.Elimination or significant reduction of Impurity 21.
Atom Economy Maximize the incorporation of all materials used in the process into the final product.Reduced waste streams, potentially lowering impurity levels.
Less Hazardous Chemical Syntheses Use of less toxic reagents and reaction conditions. figshare.comacs.orggoogle.comAvoidance of side reactions that could generate Impurity 21.
Safer Solvents and Auxiliaries Employing water or other benign solvents.Altering reaction selectivity to disfavor Impurity 21 formation.
Catalysis Use of selective catalysts, including enzymes (biocatalysis). nih.govIncreased reaction efficiency and reduced byproduct formation.

Advances in Orthogonal Analytical Techniques for Enhanced Detection and Quantification of Trace Impurities

The accurate detection and quantification of trace-level impurities are paramount for ensuring drug quality. For an impurity like this compound, which may be present at very low concentrations, highly sensitive and specific analytical methods are required. The use of orthogonal analytical techniques, which employ different separation and detection principles, provides a more comprehensive and reliable impurity profile. bohrium.comwalshmedicalmedia.com

Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a powerful tool for the analysis of fluticasone propionate and its impurities. ijpsjournal.comresearchgate.netwaters.comlcms.czchromatographyonline.com UPLC offers higher resolution and faster analysis times compared to traditional HPLC, while MS provides high sensitivity and structural information for impurity identification. ijpsjournal.com Advanced techniques like two-dimensional liquid chromatography (2D-LC) can further enhance separation power, resolving co-eluting peaks that might mask the presence of trace impurities like Impurity 21. bohrium.com

Other advanced analytical techniques that can be employed for the characterization of Impurity 21 include high-resolution mass spectrometry (HRMS) for accurate mass determination and structural elucidation, and nuclear magnetic resonance (NMR) spectroscopy for definitive structure confirmation. technologynetworks.com The development and validation of stability-indicating methods using techniques like micellar electrokinetic chromatography (MEKC) also contribute to a more robust understanding of impurity profiles under stress conditions. oup.com

Collaborative Research Opportunities in Pharmaceutical Impurity Science and Control Strategies

Addressing the challenges associated with pharmaceutical impurities like this compound requires a collaborative effort across the pharmaceutical industry, academia, and regulatory agencies. ipq.orgresearchgate.netaacsb.edu Collaborative research can accelerate the development of new analytical methods, predictive models, and control strategies.

Industry-academia partnerships can bridge the gap between fundamental research and practical application. aacsb.edupharmacytimes.com Academic institutions can provide expertise in areas such as reaction kinetics, computational chemistry, and advanced analytical science, while pharmaceutical companies can offer real-world case studies and data. researchgate.net Such collaborations can lead to the development of innovative solutions for impurity control that are both scientifically sound and commercially viable.

Furthermore, pre-competitive collaborations among pharmaceutical companies can be beneficial for addressing common challenges related to impurities. Sharing knowledge and best practices on topics such as analytical method development, impurity characterization, and risk assessment can lead to improved industry standards and more efficient drug development processes. Organizations and consortia focused on pharmaceutical science play a crucial role in facilitating these collaborations and disseminating the resulting knowledge. ipq.org The increasing complexity of drug formulations and global supply chains makes such collaborative efforts more critical than ever for ensuring the quality and safety of medicines worldwide. contractpharma.com

Q & A

Q. How to differentiate process-related vs. degradation-related impurities in Impurity 21 studies?

  • Methodological Answer : Track impurity profiles across synthesis stages (e.g., intermediates, final product) using LC-HRMS. Compare with degradation studies to assign origins. For example, process-related impurities may persist unchanged during stability testing, while degradants emerge under stress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.